![molecular formula C19H38N2O3 B14482216 Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- CAS No. 66161-55-5](/img/structure/B14482216.png)
Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-: is a chemical compound with the molecular formula C19H38N2O3 . It is known for its unique structure, which includes a dodecanamide backbone linked to a morpholine ring through a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- typically involves the reaction of dodecanamide with a morpholine derivative. The process can be summarized as follows:
Starting Materials: Dodecanamide and 3-chloropropylmorpholine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: Dodecanamide is dissolved in an appropriate solvent, such as ethanol, and 3-chloropropylmorpholine is added. The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The propyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are used as electrophiles in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
- Dodecanamide, N-propyl-
- N-[3-(4-Morpholinyl)propyl]dodecanamide
- N-[3-(dimethylamino)propyl]dodecanamide N-oxide
Comparison: Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- is unique due to the presence of the oxido-morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential bioactivity, making it a valuable compound for various applications .
Properties
CAS No. |
66161-55-5 |
|---|---|
Molecular Formula |
C19H38N2O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[3-(4-oxidomorpholin-4-ium-4-yl)propyl]dodecanamide |
InChI |
InChI=1S/C19H38N2O3/c1-2-3-4-5-6-7-8-9-10-12-19(22)20-13-11-14-21(23)15-17-24-18-16-21/h2-18H2,1H3,(H,20,22) |
InChI Key |
XEQRTVQAPDIKOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+]1(CCOCC1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


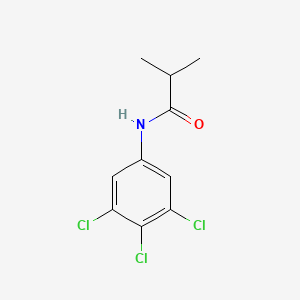
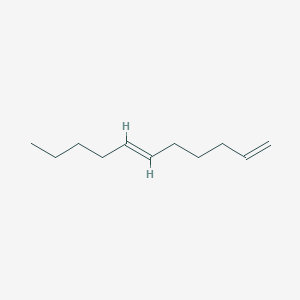
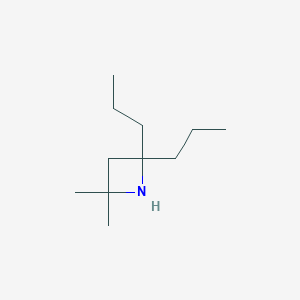
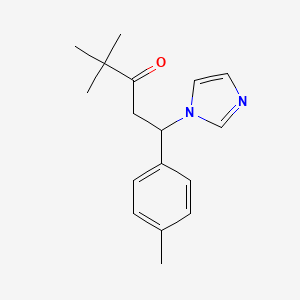
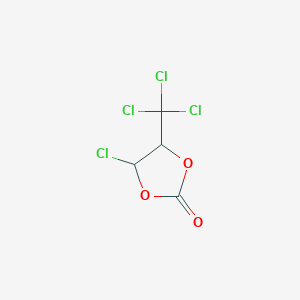
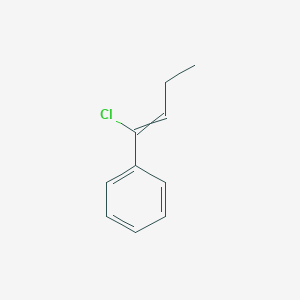
![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
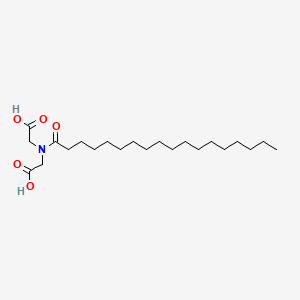
![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)

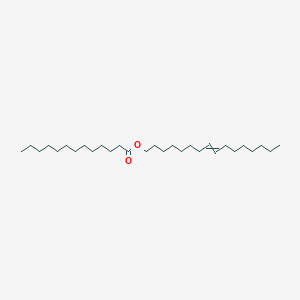
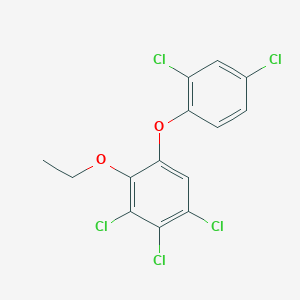
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
